N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that falls under the category of complex organic molecules. It is characterized by a pyrrolopyridine core, functionalized with a variety of reactive groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the Pyrrolopyridine Core - Starting from commercially available 3-aminopyridine, the pyrrolopyridine core is constructed via cyclization reactions involving carbonyl compounds under acidic conditions.
Step 2: : Functional Group Introduction
Step 3: : Formation of the Ethyl Linker - The 2-position is functionalized with an ethyl group via alkylation reactions using ethyl halides under basic conditions.
Step 4: : Imidazolidine Ring Construction - The imidazolidine ring is formed through a multi-step process involving condensation reactions with amines and carbonyl compounds.
Step 5: : Methylsulfonyl Group Addition - The addition of the methylsulfonyl group is typically achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods: : In industrial settings, these reactions are optimized for scale-up by adjusting parameters such as temperature, pressure, solvent systems, and reaction times to ensure high yield and purity of the final product. Continuous flow synthesis may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the dioxo-pyrrolo-pyridine core using reagents like peracids or oxygen under catalytic conditions.
Reduction: : Reduction reactions can be performed using hydrogenation techniques with catalysts like palladium on carbon to reduce specific functional groups selectively.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, peracids.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation Products: : Formation of hydroxylated derivatives.
Reduction Products: : Reduced functional groups such as alcohols or amines.
Substitution Products: : Introduction of different alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in metal-catalyzed reactions to enhance selectivity and activity.
Biology
Protein Interaction Studies: : Investigates interactions with biological macromolecules such as proteins and nucleic acids.
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its reactive groups.
Medicine
Pharmaceutical Development: : Explored as a lead compound for the development of new therapeutic agents.
Disease Modelling: : Used in studies to understand the mechanisms of various diseases at the molecular level.
Industry
Material Science: : Incorporated into polymers or coatings to impart specific properties.
Agriculture: : Potential use as a bioactive agent in crop protection.
Mechanism of Action
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The presence of reactive functional groups allows it to bind to active sites, thereby modulating the activity of these targets. The compound may inhibit enzyme function by mimicking the natural substrate or by forming a stable adduct with the enzyme, leading to its inactivation.
Comparison with Similar Compounds
Comparison with Other Compounds
Pyrrolopyridines: : Similar compounds with variations in the functional groups can show different biological activities. For instance, compounds lacking the imidazolidine ring may have reduced binding affinity to certain targets.
Sulfonylimidazolidines: : These compounds share the imidazolidine core but differ in the substituents on the sulfonyl group, leading to variations in chemical reactivity and biological effects.
Carboxamide Derivatives: : Carboxamides with different alkyl or aryl substituents on the amide nitrogen can exhibit distinct pharmacokinetic properties and therapeutic potentials.
List of Similar Compounds
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
N-(2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(ethylsulfonyl)-2-oxoimidazolidine-1-carboxamide
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
N-(2-(6-(3,5-dioxo-4,5-dihydro-3H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. The structural features make it a valuable compound in diverse research and industrial applications.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c1-26(24,25)19-8-7-18(14(19)23)13(22)16-5-6-17-11(20)9-3-2-4-15-10(9)12(17)21/h2-4H,5-8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDYMHATXPRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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